REACTION_CXSMILES
|
C[Si](C)(C)[O:3][C:4]1[CH2:11][C:8]2([CH2:10][CH2:9]2)[CH:7]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH2:6][CH:5]=1.[F-].[K+]>CO>[O:3]=[C:4]1[CH2:11][C:8]2([CH2:9][CH2:10]2)[CH:7]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH2:6][CH2:5]1 |f:1.2|
|
Name
|
product
|
Quantity
|
1.698 g
|
Type
|
reactant
|
Smiles
|
C[Si](OC1=CCC(C2(CC2)C1)C(=O)OCC)(C)C
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.404 g
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification via silica gel column chromatography (0-25% EtOAc:Hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1CCC(C2(CC2)C1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 251 mg | |
YIELD: PERCENTYIELD | 20% | |
YIELD: CALCULATEDPERCENTYIELD | 20.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |